molecular formula C20H30O4 B1180711 Coronarin B CAS No. 119188-38-4

Coronarin B

Cat. No.: B1180711
CAS No.: 119188-38-4
InChI Key:
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Description

Coronarin B is a natural product found in Alpinia chinensis, Zingiber ottensii, and Hedychium coronarium with data available.

Scientific Research Applications

  • Apoptotic Effects in Cancer Treatment : Coronarin D, a related compound, has been shown to induce apoptotic cell death in various cancer cells, including hepatocellular carcinoma, glioblastoma, and osteosarcoma. It acts through pathways like JNK pathway activation, leading to cell cycle arrest and apoptosis (Lin et al., 2018), (Franco et al., 2019), (Hsu et al., 2018).

  • Inhibition of Nuclear Factor-κB Pathway : Another study found that Coronarin D inhibits both constitutive and inducible nuclear factor-κB pathway activation, which leads to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis (Kunnumakkara et al., 2008).

  • Antimicrobial Activity : Coronarin D exhibits antimicrobial activity, particularly against Gram-positive bacteria and fungi. It shows synergistic potential when combined with classical antibiotics, enhancing their effectiveness (Reuk-ngam et al., 2014).

  • Chemoresistance in Cancer Treatment : Coronarin D is also being studied for its potential to overcome chemoresistance in cancer cells. It has been observed to induce apoptosis and cell cycle arrest through the JNK1/2 signaling pathway in 5-fluorouracil-resistant human oral cancer cell lines (Hsieh et al., 2020).

  • Quantitative Analysis in Plant Extracts : Research has also been conducted on the development and validation of methods for estimating Coronarin D content in Hedychium coronarium rhizomes, which are used in phytotherapy (Ray et al., 2017).

Safety and Hazards

The safety data sheet for Coronarin B suggests that it should be handled with care. It advises against using it for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is recommended .

Future Directions

Coronarin B, along with other phytoconstituents from Hedychium species, has potential as a drug candidate . Future research could focus on further elucidating its pharmacological properties and potential therapeutic applications .

Mechanism of Action

Target of Action

Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .

Mode of Action

It is known that this compound exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .

Pharmacokinetics

It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels

Properties

IUPAC Name

7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQNGEYQJGYGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318146
Record name Coronarin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119188-38-4
Record name Coronarin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119188-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coronarin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?

A1: this compound was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for this compound, it mentions that this compound was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on this compound.

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